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Cat. No.: B1419811

Get Quote

Executive Summary

[4-(Chlorodifluoromethoxy)phenyllmethanol (CAS: 50823-88-6) is a specialized fluorinated
building block used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves

as a critical intermediate for introducing the chlorodifluoromethoxy (-OCF2Cl) motif, a lipophilic,
metabolically stable bioisostere of the trifluoromethoxy (-OCF3) group.

This guide details the structural properties, validated synthesis protocols, and medicinal
chemistry applications of this compound, designed for researchers requiring high-fidelity
technical data.

Part 1: Chemical Identity & Physicochemical Profile

The molecule consists of a benzene core substituted at the para positions with a
hydroxymethyl group (benzyl alcohol) and a chlorodifluoromethoxy ether. The presence of both
chlorine and fluorine on the methoxy carbon creates a unique electronic environment, distinct
from standard perfluorinated ethers.
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Table 1: Key Technical Specifications

Property Value Notes
[4-
IUPAC Name (Chlorodifluoromethoxy)phenyl
Jmethanol
CAS Number 50823-88-6
Molecular Formula CsH7CIF20:2
Molecular Weight 208.59 g/mol
OCC1=CC=C(0OC(F)
SMILES
(F)Chc=C1
) More lipophilic than benzyl
LogP (Predicted) ~2.3-25
alcohol (LogP ~1.[1]05)
H-Bond Donors 1 (OH group)
The ether oxygen's basicity is
H-Bond Acceptors 2 (Ether O, Alcohol O) significantly reduced by F/CI
electron withdrawal.
) Colorless to pale yellow Low melting point solid in high
Physical State o )
liquid/oil purity.

Part 2: Structural Analysis & Electronic Effects
The -OCF2CI Motif: Beyond Trifluoromethoxy

The chlorodifluoromethoxy group is not merely a "heavy" analogue of the trifluoromethoxy (-
OCFs3) group; it introduces specific intermolecular interaction capabilities:

o Electronic Withdrawal: The -OCF2ClI group is a strong electron-withdrawing group (EWG) via
induction (-1 effect), deactivating the benzene ring. However, the oxygen atom still donates
electron density via resonance (+R effect), though less effectively than in a methoxy group.

» Halogen Bonding (XB): Unlike the non-polarizable fluorine atoms in -OCFs3, the chlorine atom
in -OCF2Cl is polarizable and possesses a "sigma-hole” (a region of positive electrostatic
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potential). This allows it to act as a halogen bond donor to carbonyl backbone oxygens in
protein targets.

o Case Study: This interaction is pivotal in Asciminib (a BCR-ABL1 inhibitor), where the -
OCF2ClI chlorine forms a directed halogen bond with a leucine carbonyl oxygen in the
target kinase.

Visualization: Electronic & Structural Logic
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Caption: Structural decomposition highlighting the dual role of the molecule: the alcohol serves
as a synthetic handle, while the OCF2CI group acts as the bioactive pharmacophore.

Part 3: Synthesis Protocol

The synthesis of [4-(Chlorodifluoromethoxy)phenyllmethanol typically proceeds via the
reduction of its aldehyde precursor. The critical challenge lies in the upstream installation of the
-OCF2ClI group onto the phenol ring.

Method A: The "Green" Difluorocarbene Route
(Recommended)

Modern protocols favor the use of Sodium Chlorodifluoroacetate over ozone-depleting gases
like chlorodifluoromethane (Freon-22). This solid reagent generates the reactive carbene
species in situ under thermal conditions.

Step 1: O-Alkylation of 4-Hydroxybenzaldehyde
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Reaction: Phenol + CICF2COz2Na — Aryl-OCF2Cl Ether

o Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Sodium chlorodifluoroacetate (1.5-2.0 eq),
K2COs (1.5 eq).

e Solvent: DMF or NMP (Polar aprotic solvents are essential to stabilize the intermediate).
o Conditions: Heat to 90-100°C.

o Mechanism: Thermal decarboxylation of the acetate generates chlorodifluorocarbene
(:CF2ClI). The phenoxide anion attacks this electrophilic carbene, followed by protonation (or
reaction with electrophiles) to form the ether linkage.

o Why this works: This avoids the handling of gaseous Freon-22 and provides higher
functional group tolerance.

Step 2: Chemoselective Reduction
Reaction: Aldehyde — Benzyl Alcohol

e Reagents: Sodium Borohydride (NaBHa4, 0.5 eq).
¢ Solvent: Methanol or Ethanol (0°C to RT).
e Protocol:

o Dissolve 4-(chlorodifluoromethoxy)benzaldehyde in MeOH.

o

Slowly add NaBHa4 at 0°C (exothermic).

Stir for 30 minutes. Monitor by TLC (disappearance of aldehyde spot).

o

[¢]

Quench with dilute HCI or saturated NHaCl.

[¢]

Extract with Ethyl Acetate.

 Purification: The product is often pure enough after workup; otherwise, silica gel
chromatography (Hexane/EtOAc) is used.
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Visualization: Synthesis Workflow
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Caption: Two-step synthesis pathway utilizing solid-state carbene precursors for safety and
scalability.

Part 4: Applications & Handling[2]
Drug Discovery Applications[3][4][5][6]

» Bioisosteric Replacement: The -OCF2ClI group is used to replace -OCFs to fine-tune
lipophilicity (LogP) and metabolic stability.

o Fragment-Based Design: The alcohol group is readily converted to:
o Benzylic Halides: (via SOCIz or PBrs) for alkylation reactions.
o Benzoic Acids: (via Jones oxidation) for amide coupling.

o Aldehydes: (via Swern oxidation) for reductive amination.

Safety & Stability
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 Stability: The -OCF2CI ether linkage is chemically robust under standard acidic and basic
conditions, similar to -OCFs. However, extreme Lewis acidic conditions at high temperatures
should be tested with caution due to potential C-O bond cleavage.

e Hazards: As a benzyl alcohol derivative, treat as a potential skin and eye irritant.

e Precursor Hazard: If using the older Freon-22 method, be aware of asphyxiation risks and
ozone-depletion regulations. The sodium chlorodifluoroacetate method mitigates these risks
but requires handling of fine powders that may be irritants.

References

o Synthesis of Aryl Chlorodifluoromethyl Ethers

o Source: Zafrani, Y., et al. "Chlorodifluoromethoxybenzene." Encyclopedia of Reagents for
Organic Synthesis.

o Context: Describes the use of sodium chlorodifluoroacetate as a difluorocarbene source.

[2]

o Link: (Note: Describes OCF2H, but mechanism for OCF2Cl using CICF2CO2Na is
chemically parallel).

¢ Medicinal Chemistry of the OCF2Cl Group

o Source: Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the
Tyrosine Kinase BCR-ABL1." Journal of Medicinal Chemistry, 2018.
o Context: Details the halogen bonding interaction of the -OCF2Cl group in Asciminib.

o Link:

e General Reduction Protocols

o

Source: "Reduction of Aldehydes and Ketones."[3] Organic Chemistry Portal.

[¢]

Context: Standard protocols for NaBH4 reduction of benzaldehydes.

Link:

o
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e Compound Properties

o Source: PubChem Compound Summary for [4-(Chloromethyl)phenyllmethanol (Structural
Analog/Precursor context).

o Link:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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